7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Catalog No.
S6872729
CAS No.
1251606-47-9
M.F
C17H17N5O3S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}...

CAS Number

1251606-47-9

Product Name

7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

IUPAC Name

7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C17H17N5O3S/c1-8-4-9(2)12(10(3)5-8)20-11(23)6-22-7-19-13-14(16(18)24)21-26-15(13)17(22)25/h4-5,7H,6H2,1-3H3,(H2,18,24)(H,20,23)

InChI Key

CPODBFIUWADZGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C

The exact mass of the compound 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is 371.10521059 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide, also known as L864-1997, is a complex organic molecule characterized by its unique structural features. It has a molecular formula of C25H32N6O3SC_{25}H_{32}N_{6}O_{3}S and a molecular weight of approximately 494.6 g/mol. The compound integrates several functional groups, including a thiazolo-pyrimidine core, a carbamoyl group attached to a trimethylphenyl moiety, and a carboxamide group, which contribute to its potential biological activity and chemical reactivity .

  • There is no information regarding the mechanism of action of this specific compound. However, similar thiazolopyrimidine derivatives have been explored for their potential antimicrobial activity or kinase inhibition properties.
  • Safety information on this specific compound is not available. However, similar molecules containing thiazole or pyrimidine rings can have varying degrees of toxicity and require proper handling practices [].
  • Thiazolo[4,5-d]pyrimidine core

    This core structure is present in various bioactive molecules, including some with kinase inhibitory activity []. Kinases are enzymes involved in cellular signaling pathways. Kinase inhibitors are a class of drugs used in cancer treatment [].

  • Carboxamide groups

    Carboxamide groups are known for their hydrogen bonding capabilities, which can be crucial for interactions with proteins in biological systems [].

  • ,4,6-trimethylphenyl group

    This group can enhance the lipophilicity (fat solubility) of the molecule, potentially influencing its absorption and distribution within the body [].

Future Research Directions:

Based on the above, potential future research directions for the compound could involve:

  • Investigating its kinase inhibitory activity and selectivity for specific kinases.
  • Evaluating its potential as an anticancer agent.
  • Studying its interactions with other biological targets.
Due to its functional groups:

  • Oxidation: The carbonyl group may undergo oxidation under specific conditions.
  • Reduction: Functional groups such as the carboxamide might be reduced to amines or alcohols.
  • Substitution: The thiazolo-pyrimidine structure allows for nucleophilic substitution reactions, where different substituents can be introduced at various positions on the ring.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.

The synthesis of 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step synthetic routes that include:

  • Formation of the Thiazolo-Pyrimidine Core: This may involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups: The carbamoyl and carboxamide groups can be introduced through acylation or amidation reactions.
  • Purification: Techniques such as recrystallization or chromatography are often employed to isolate the desired product in high purity.

Optimizing reaction conditions is essential for maximizing yield and minimizing by-products .

This compound has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting cancer or infectious diseases.
  • Chemical Research: As a building block for synthesizing more complex molecules.
  • Material Science: In the development of new materials with specific properties based on its unique structure.

Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how it influences biological pathways through enzyme inhibition or receptor modulation.

Such studies could provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide, which allows for comparison regarding their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 7-oxo-7h-thiazolo[3,2-a]pyrimidine-5-carboxylateC8H6N2O3SC_{8}H_{6}N_{2}O_{3}SSimpler structure with fewer functional groups
N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-(2,4,6-trimethylphenyl)amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidinC25H30N6O3SC_{25}H_{30}N_{6}O_{3}SContains cyclopropyl moiety; similar biological activity potential
2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin)ethyl 3,4,5-trimethoxybenzenecarboxylateC17H20N4O5C_{17}H_{20}N_{4}O_{5}Features triazole instead of thiazole; different biological profile

The unique combination of the thiazolo-pyrimidine core with the specific carbamoyl and carboxamide groups in 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide distinguishes it from these similar compounds and may contribute to its distinct biological activities.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.10521059 g/mol

Monoisotopic Mass

371.10521059 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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